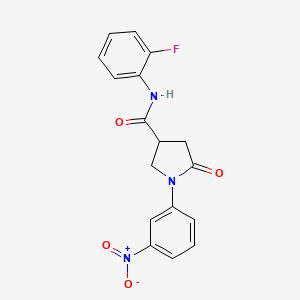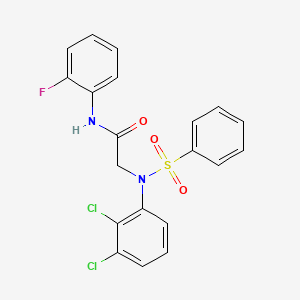
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFG-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of various enzymes and signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. In addition, this compound has been shown to inhibit the activity of various enzymes involved in inflammatory processes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. In particular, this compound has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and specificity. This compound has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting its target enzymes. In addition, this compound has been shown to have a high degree of specificity, meaning that it primarily targets the enzymes of interest and does not affect other enzymes or processes.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, this compound may have off-target effects, meaning that it may affect other enzymes or processes that are not of interest.
Orientations Futures
There are several future directions for the study of N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research involves the development of new drugs based on the structure of this compound. Researchers are currently exploring the use of this compound analogs and derivatives for the treatment of various diseases, such as cancer and inflammation.
Another area of research involves the elucidation of the mechanism of action of this compound. Researchers are currently working to identify the specific enzymes and signaling pathways that are targeted by this compound, as well as the molecular mechanisms underlying its effects.
Finally, researchers are exploring the use of this compound in combination with other drugs or therapies. It is possible that this compound may have synergistic effects with other drugs, which could enhance its therapeutic potential.
Méthodes De Synthèse
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline, followed by the addition of phenylsulfonyl chloride and glycine. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N~2~-(2,3-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of cancer cell growth, the prevention of inflammation, and the modulation of the immune system. In addition, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-15-9-6-12-18(20(15)22)25(29(27,28)14-7-2-1-3-8-14)13-19(26)24-17-11-5-4-10-16(17)23/h1-12H,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHYDPYTYZGDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2F)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

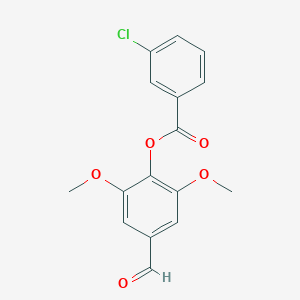
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5017782.png)
![2,2'-{[(3-nitrophenyl)sulfonyl]imino}diacetamide](/img/structure/B5017790.png)

![N-cyclopentyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5017799.png)
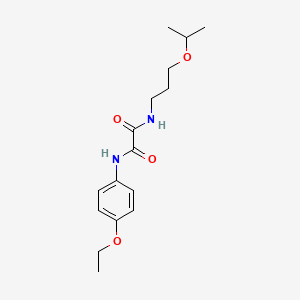
![3-methyl-5-propyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5017814.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)
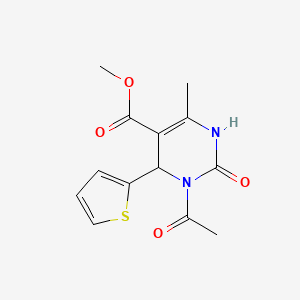
![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017838.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5017853.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
